Marinoquinoline A

Description

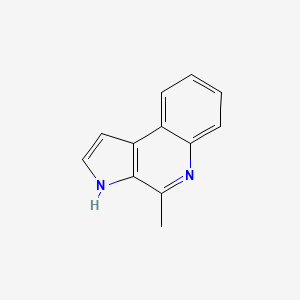

Structure

2D Structure

3D Structure

Properties

CAS No. |

920317-36-8 |

|---|---|

Molecular Formula |

C12H10N2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-methyl-3H-pyrrolo[2,3-c]quinoline |

InChI |

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-12)9-4-2-3-5-11(9)14-8/h2-7,13H,1H3 |

InChI Key |

ACXUHCGZGZYMGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=C1NC=C3 |

Origin of Product |

United States |

Structural Elucidation Methodologies of Marinoquinolines

Advanced Spectroscopic Techniques in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of marinoquinolines. ebi.ac.ukacs.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. For Marinoquinoline A, the ¹H NMR spectrum shows characteristic signals for aromatic protons, as well as a distinct signal for the methyl group substituent. acs.orgnih.gov The ¹³C NMR spectrum complements this by indicating the presence of sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methyl group. nih.gov

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been vital in establishing the connectivity between atoms. acs.org For instance, ¹H-¹H COSY correlations help to identify neighboring protons within the same spin system, while HSQC and HMBC experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. acs.org These correlations were instrumental in confirming the pyrrolo[2,3-c]quinoline core structure common to all marinoquinolines. acs.org

Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 1-NH | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | 144.8 |

| 4-CH₃ | 2.75 (s) | 22.5 |

| 5 | 8.05 (d, 8.4) | 128.9 |

| 6 | 7.58 (ddd, 8.4, 7.0, 1.2) | 128.8 |

| 7 | 7.78 (ddd, 8.4, 7.0, 1.2) | 121.8 |

| 8 | 8.09 (d, 8.4) | 129.8 |

| 9 | 8.95 (s) | 140.6 |

| 2a | - | 114.5 |

| 3a | - | 129.9 |

| 8a | - | 148.0 |

| 9a | - | 118.9 |

Data compiled from publicly available spectral information. Chemical shifts are reported in ppm. Coupling constants (J) in Hz are given in parentheses where applicable. s = singlet, d = doublet, ddd = doublet of doublet of doublets.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. ebi.ac.ukacs.org For this compound, HRESIMS analysis provides a highly precise mass measurement of the protonated molecule [M+H]⁺. acs.org This accurate mass is then used to calculate the molecular formula, which for this compound is C₁₂H₁₀N₂. acs.orgnih.gov This information is fundamental and serves as a crucial check for the structural fragments identified through NMR spectroscopy. The combination of NMR and HRESIMS data provides a high degree of confidence in the proposed structure. ebi.ac.uknih.govacs.org

While NMR and mass spectrometry are excellent for determining the planar structure and connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional structure, including the absolute configuration of stereocenters. acs.org Although this compound itself is achiral, several of its analogues possess chiral centers. For these compounds, single-crystal X-ray analysis has been employed to unambiguously determine their absolute stereochemistry. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. The structures of marinoquinolines B, C, D, E, F, and K have been confirmed through single-crystal X-ray analysis. acs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Comparative Structural Analysis of Marinoquinoline Analogues (e.g., A-F)

The marinoquinoline family comprises several members, designated as this compound through F, which share a common pyrrolo[2,3-c]quinoline core but differ in the substituent at the C-4 position. ebi.ac.ukacs.org A comparative analysis of their spectroscopic data reveals the structural variations among these analogues.

This compound possesses a methyl group at C-4. acs.orgnih.gov

Marinoquinoline B has an isobutyl group at the same position. ebi.ac.ukacs.org

Marinoquinoline C features a benzyl (B1604629) substituent. ebi.ac.uk

Marinoquinoline D is characterized by a p-hydroxybenzyl group. ebi.ac.uk

Marinoquinoline E contains an indol-3-ylmethyl substituent. ebi.ac.uk

Marinoquinoline F has an indole-3-carbonyl group attached at C-4. ebi.ac.uk

The structural differences are readily apparent in their respective NMR and mass spectra. For example, the ¹H NMR spectrum of each analogue shows distinct signals corresponding to the unique C-4 substituent. Similarly, HRESIMS data for each analogue reflects the change in molecular weight and formula due to the different substituents. ebi.ac.ukacs.org

Interactive Table 2: Structural Comparison of Marinoquinolines A-F

| Compound | Molecular Formula | C-4 Substituent |

| This compound | C₁₂H₁₀N₂ | Methyl |

| Marinoquinoline B | C₁₅H₁₆N₂ | Isobutyl |

| Marinoquinoline C | C₁₈H₁₄N₂ | Benzyl |

| Marinoquinoline D | C₁₈H₁₄N₂O | p-Hydroxybenzyl |

| Marinoquinoline E | C₂₀H₁₅N₃ | Indol-3-ylmethyl |

| Marinoquinoline F | C₂₀H₁₃N₃O | Indole-3-carbonyl |

Total Synthesis and Synthetic Methodologies of Marinoquinoline a and Its Derivatives

Historical Evolution of Synthetic Approaches to the Pyrroloquinoline Core

The synthesis of the pyrroloquinoline core, the fundamental scaffold of marinoquinoline alkaloids, has evolved significantly over time. Early approaches often involved multi-step sequences that, while successful, were sometimes limited by harsh reaction conditions or the use of toxic reagents. The Povarov reaction, also known as the aza-Diels-Alder reaction, has been a prevalent method for constructing N-heterocycles, including the pyrroloquinoline core. mdpi.com For instance, an acid-catalyzed two-component Povarov reaction between an aniline (B41778) and an enamide was proposed as a biomimetic approach to the martinella alkaloids, which share a related tricyclic core. mdpi.com

Another notable strategy involves a tandem Michael-Aldol reaction to construct the pyrroloquinoline skeleton of martinelline from 1,2-dihydroquinoline. researchgate.net Furthermore, a radical addition-cyclization-elimination (RACE) reaction of an oxime ether with an α,β-unsaturated ester, promoted by Bu₃SnH, was developed for the synthesis of the pyrrolo[3,2-c]quinoline core of (-)-martinellic acid. researchgate.net The development of these methods has paved the way for more advanced and efficient syntheses of marinoquinoline A and its analogues.

Radical-Mediated Cyclization Strategies

Radical-mediated cyclization has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including the marinoquinoline framework. These methods offer alternative pathways that can often overcome the limitations of traditional ionic reactions.

Dicumyl Peroxide (DCP) Mediated Reactions

A significant advancement in the synthesis of this compound involves a novel radical-mediated cyclization using dicumyl peroxide (DCP). researchgate.netsciencefeatured.com This approach has been successfully employed in the total synthesis of this compound and a range of its analogues in good yields. researchgate.netbournemouth.ac.uk The reaction proceeds through the generation of unstable methyl radicals from DCP, which then add to aryl isocyanides, initiating a cascade that leads to the formation of the desired pyrrolo[1,2-a]quinoxalines. sciencefeatured.comrsc.org

Green Chemistry Advancements in Synthesis (e.g., organotin hydride avoidance)

A notable advantage of the dicumyl peroxide-mediated radical cyclization is its alignment with the principles of green chemistry. sciencefeatured.com This method provides a shorter synthetic route that crucially avoids the use of toxic organotin hydrides, such as tributyltin hydride (Bu₃SnH), which are classically used in radical chemistry. researchgate.net The avoidance of these hazardous reagents enhances the safety and environmental friendliness of the synthesis. sciencefeatured.com

Intramolecular Diels-Alder Oxazole (B20620) (IMDAO) Cycloaddition Approaches

The intramolecular Diels-Alder (DA) reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered rings with high stereocontrol. rsc.org A specific variant, the intramolecular Diels-Alder oxazole (IMDAO) cycloaddition, has been ingeniously applied to the total synthesis of this compound. researchgate.netacs.orgnih.govacs.org

Modified Pictet-Spengler Reactions in Marinoquinoline Analogue Synthesis

The Pictet-Spengler reaction is a classic and highly effective method for synthesizing tetrahydro-β-carbolines and related heterocyclic systems. acs.orgresearchgate.net A modified version of this reaction has been instrumental in the divergent synthesis of several natural marinoquinolines (A, B, C, and E) and a number of unnatural analogues. core.ac.ukresearchgate.net

This strategy employs a common key intermediate, a pyrrolylaniline, which is reacted with various aldehydes to generate the diverse marinoquinoline structures. core.ac.uk While the reaction of the pyrrolylaniline with acetaldehyde (B116499) to produce this compound initially resulted in modest yields, the use of benzaldehyde (B42025) under milder conditions led to complete conversion and a good yield of the corresponding analogue. core.ac.uk This approach highlights the modularity and flexibility of the Pictet-Spengler reaction in generating a library of marinoquinoline derivatives for structure-activity relationship studies. core.ac.ukncl.res.in The synthesis of these analogues is crucial for exploring their therapeutic potential, particularly as antimalarial agents. ncl.res.in

Stereoselective Synthesis of Marinoquinoline Scaffolds

The development of stereoselective methods for the synthesis of marinoquinoline scaffolds is essential for accessing specific enantiomers and diastereomers, which can exhibit different biological activities. While the natural product this compound is achiral, the synthesis of its analogues and related pyrroloquinoline-containing natural products often requires precise control over stereochemistry.

One approach to achieving stereoselectivity is through the use of chiral catalysts. For example, a stereoselective N-heterocyclic carbene-catalyzed cascade reaction has been employed to form the martinella scaffold, which shares a pyrroloquinoline core, in high yield and excellent enantioselectivity. mdpi.com Another strategy involves the use of chiral auxiliaries or reagents to direct the stereochemical outcome of key reactions. The stereoselective introduction of substituents onto the pyrroloquinoline core is an active area of research, aiming to produce enantiomerically pure compounds for biological evaluation. thieme-connect.commdpi.com The development of such methods is crucial for advancing the medicinal chemistry of marinoquinoline and related alkaloids.

Development of Efficient and Convergent Synthetic Routes

The quest for efficient and convergent total syntheses of this compound has led to the exploration of diverse chemical transformations. These routes are often designed to be flexible, allowing for the late-stage introduction of structural diversity.

Multi-Step Synthesis of Key Intermediates

A cornerstone of many synthetic approaches to this compound is the construction of key intermediates that can be readily converted to the final product. One prominent strategy involves the synthesis of arylamine precursors. nih.gov For instance, arylamines have been synthesized through the nucleophilic aromatic substitution of nitrogen-containing heterocycles with 2-fluoronitrobenzene, followed by the reduction of the resulting nitro intermediates. nih.gov Another approach utilizes a palladium-catalyzed Ullmann cross-coupling reaction between a 3-iodopyrrole-2-carboxaldehyde and o-bromonitrobenzene to form a key biaryl intermediate. researchgate.netresearchgate.net This intermediate is then subjected to a reductive cyclization to construct the quinoline (B57606) core of this compound. researchgate.net

Other notable methods for intermediate synthesis include:

The use of a Heck–Matsuda reaction to prepare an arylpyrrole derivative, which then undergoes a Pictet–Spengler reaction. core.ac.uk

A radical-mediated cyclization using dicumyl peroxide (DCP), which offers a shorter synthetic path and avoids the use of toxic organotin hydrides. researchgate.net

An intramolecular Diels–Alder oxazole (IMDAO) cycloaddition to form 6-azaindoles as key building blocks. acs.org

The synthesis of the key intermediate, 3-(2-nitrophenyl)-1H-pyrrole, is central to several of these strategies. d-nb.info

Strategies for Methylation and Other Functional Group Installations

The introduction of methyl groups and other functionalities is crucial for both the total synthesis of this compound and the creation of its derivatives. A novel method for the selective mono- and bis-methylation of pyrroloquinoxaline derivatives has been developed, which relies on the addition of unstable methyl radicals to aryl isocyanides. researchgate.netresearchgate.net The reaction conditions determine the outcome, with different initiators favoring either mono- or bis-methylation. researchgate.net

Key findings in methylation strategies include:

The use of dicumyl peroxide (DCP) as a radical initiator, where adjusting the equivalents can selectively produce mono-methylated products. nih.gov For example, using 1.1 equivalents of DCP resulted in an 84% yield of the mono-methylated product. nih.gov

Fenton reaction conditions can be employed to favor the formation of bis-methylated pyrroloquinoxalines.

A palladium-catalyzed Ullmann cross-coupling followed by a reductive cyclization pathway has been effectively used to synthesize marinoquinolines A-F, K, and aplidiopsamine A. researchgate.net

Synthesis of Novel Marinoquinoline Analogues and Derivatives

The synthesis of novel marinoquinoline analogues is driven by the need to explore the structure-activity relationships (SAR) of this class of compounds. These studies are essential for identifying derivatives with enhanced biological activity and improved pharmacokinetic properties.

Mono- and Bis-methylated Pyrroloquinoxaline Derivatives

A significant advancement in the synthesis of marinoquinoline analogues is the development of a method to produce both mono- and bis-methylated pyrroloquinoxaline derivatives from a shared precursor. researchgate.netrsc.org This strategy involves the addition of methyl radicals to aryl isocyanides, with the reaction outcome being dependent on the conditions used. researchgate.net This approach has been successfully applied to the total synthesis of this compound. researchgate.net The ability to selectively introduce one or two methyl groups is particularly valuable due to the "magic-methyl effect," where the addition of a methyl group can significantly enhance a drug's binding affinity and potency.

| Reaction Condition | Primary Product | Reference |

| Dicumyl Peroxide (DCP) | Mono-methylated pyrroloquinoxalines | |

| Fenton Reaction | Bis-methylated pyrroloquinoxalines |

Pyrrolic Moiety Substitutions for Structure-Activity Relationship Studies

Modifications to the pyrrolic moiety of the marinoquinoline scaffold are a key area of investigation for understanding SAR. Studies have shown that the presence of a pyrrolic N-H group is important for the antiplasmodial activity of these compounds. researchgate.net The synthesis of various analogues with different substituents on the pyrrole (B145914) ring allows for a systematic exploration of how these changes affect biological activity. beilstein-journals.org For example, a range of this compound analogues have been synthesized in good yields using a radical-mediated cyclization with DCP, and these compounds are currently being evaluated for their ability to inhibit acetylcholinesterase. researchgate.net The development of diverse synthetic routes, such as those employing the Pictet-Spengler reaction, has enabled the preparation of numerous natural and unnatural marinoquinolines, providing a valuable library of compounds for SAR studies. core.ac.uk

Biological Activity Profiles and Mechanistic Investigations of Marinoquinolines

Research on Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key strategy in the management of Alzheimer's disease. nih.gov Marinoquinoline A has emerged as a noteworthy inhibitor of this enzyme.

In vitro studies have demonstrated that this compound is a potent inhibitor of AChE. mdpi.comdntb.gov.uaresearchgate.net Isolated from the marine gliding bacterium Rapidithrix thailandica, this compound exhibited an IC₅₀ value of 4.9 μM against the enzyme. mdpi.comdntb.gov.uaresearchgate.net For comparison, the IC₅₀ of the established AChE inhibitor galantamine is 0.6 μM. mdpi.com In contrast, two other pyrrole (B145914) derivatives isolated from the same bacterium, 3-(2′-aminophenyl)-pyrrole and 2,2-dimethyl-pyrrolo-1,2-dihydroquinoline, were found to be virtually inactive, with enzyme inhibition of less than 30% at a concentration of 0.1 g/L. dntb.gov.uaresearchgate.net This highlights the structural importance of the marinoquinoline scaffold for AChE inhibitory activity.

Table 1: In vitro AChE Inhibition by this compound and Related Compounds

| Compound | Source Organism | Target Enzyme | IC₅₀ (μM) |

|---|---|---|---|

| This compound | Rapidithrix thailandica | Acetylcholinesterase | 4.9 mdpi.comdntb.gov.uaresearchgate.net |

| Galantamine (Reference) | - | Acetylcholinesterase | 0.6 mdpi.com |

| 3-(2′-aminophenyl)-pyrrole | Rapidithrix thailandica | Acetylcholinesterase | > 100 (inactive) dntb.gov.uaresearchgate.net |

| 2,2-dimethyl-pyrrolo-1,2-dihydroquinoline | Rapidithrix thailandica | Acetylcholinesterase | > 100 (inactive) dntb.gov.uaresearchgate.net |

The significant AChE inhibitory activity of this compound is attributed to its unique chemical structure. The extensive aromatic ring system of the pyrroloquinoline core provides a large, planar π-system that is believed to facilitate π-π stacking interactions with aromatic residues in the active site of AChE. mdpi.comnih.gov Computational docking studies have supported this hypothesis, suggesting that this compound interacts with the Trp-84 residue in the aromatic gorge of the AChE active site. mdpi.comnih.gov This interaction is thought to be a key factor in its inhibitory mechanism. The lack of an extensive aromatic system in the inactive pyrrole derivatives further supports the idea that these π-π stacking interactions are crucial for potent AChE inhibition. mdpi.comnih.gov

In vitro Enzymatic Inhibition Studies

Antimalarial Activity Studies against Plasmodium Species

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium, the parasite responsible for the disease, necessitates the discovery of new antimalarial agents. Marinoquinoline derivatives have shown considerable promise in this area. acs.orgresearchgate.netnih.gov

A series of marinoquinoline derivatives have been synthesized and evaluated for their in vitro activity against various strains of Plasmodium falciparum, the deadliest species of the malaria parasite. These studies have identified compounds with potent, nanomolar-range activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains. acs.orgresearchgate.netnih.gov For instance, a particularly potent derivative, designated as compound 50, exhibited IC₅₀ values of 39 nM against the 3D7 strain and 41 nM against the K1 strain. acs.orgresearchgate.netnih.gov This compound demonstrated a high selectivity index of over 6410, indicating a favorable profile of activity against the parasite relative to its effect on mammalian cells. acs.orgresearchgate.netnih.gov

Table 2: In vitro Anti-plasmodial Activity of a Lead Marinoquinoline Derivative

| Compound | P. falciparum Strain | IC₅₀ (nM) |

|---|---|---|

| Compound 50 | 3D7 (chloroquine-sensitive) | 39 acs.orgresearchgate.netnih.gov |

| Compound 50 | K1 (chloroquine-resistant) | 41 acs.orgresearchgate.netnih.gov |

The promising in vitro results have been followed by in vivo efficacy studies in mouse models of malaria, typically using Plasmodium berghei. The lead compound 50, when administered orally at a dose of 50 mg/kg, demonstrated a significant reduction in parasitemia in infected mice. acs.orgresearchgate.netnih.gov Specifically, a 62% reduction in parasitemia was observed on day 5 post-infection. acs.orgresearchgate.netnih.gov Another study reported a 69% reduction in parasitemia and a survival rate of 25 ± 3 days for mice treated with a different marinoquinoline derivative. researchgate.net These findings underscore the potential of marinoquinolines as orally active antimalarial agents.

Research into the mechanism of action of marinoquinoline derivatives against Plasmodium suggests that they may act on multiple targets. One proposed mechanism involves the interference with heme detoxification. proceedings.scienceunicamp.br During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Marinoquinoline derivatives are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. unicamp.br Additionally, some studies suggest that these compounds may also exert their antimalarial effects through their previously noted acetylcholinesterase-inhibiting activity. huji.ac.il The dual-stage (blood and liver) activity of some derivatives further points to a complex mechanism of action. acs.orgresearchgate.netnih.gov

Investigation of Anti-parasitic Mechanisms

Hemozoin Polymerization Inhibition Research

A key mechanism of action for many antimalarial drugs is the inhibition of hemozoin formation. nih.gov During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme groups. fapesp.br To protect itself, the parasite polymerizes this toxic heme into an inert crystalline substance called hemozoin. fapesp.brnih.gov

Research indicates that marinoquinoline derivatives interfere with this critical detoxification process. fapesp.brunicamp.br By preventing the formation of hemozoin, the free heme accumulates within the parasite, leading to its death. fapesp.brunicamp.br This mechanism is a classic and effective pathway for parasite inhibition. unicamp.br While the molecular mechanisms are not yet fully understood, hemozoin metabolism is a clear target. fapesp.br Some studies suggest that the mode of action for certain potent marinoquinoline analogues may not be solely associated with hemozoin metabolism, hinting at other potential targets. nih.gov

Dual-Stage Activity Research (Blood and Liver Stages)

A significant advantage of certain marinoquinoline derivatives is their activity against both the blood and liver stages of the malaria parasite's lifecycle. researchgate.netfapesp.brnih.gov The blood stage is responsible for the clinical symptoms of malaria, while the liver stage can lead to relapse of the disease. acs.org

One of the most potent synthetic analogues, compound 50 , has been identified as a fast-acting inhibitor with this dual-stage activity. researchgate.netnih.gov This compound demonstrated potent efficacy against the asexual blood stages of P. falciparum and also showed activity against the liver stages. researchgate.netnih.govscilit.com The ability to target both stages is a crucial attribute for a potential antimalarial drug, offering the possibility of not only treating the active infection but also preventing its recurrence. acs.orgacs.org

Combination Therapy Research with Established Antimalarials

The rise of drug-resistant malaria strains necessitates the development of new therapeutic strategies, including combination therapies. fapesp.br Research has explored the interaction of marinoquinoline derivatives with established antimalarial drugs.

Studies involving the potent analogue, compound 50 , have shown an additive effect when used in combination with artesunate (B1665782), a cornerstone of current artemisinin-based combination therapies (ACTs). researchgate.netnih.govnih.govresearchgate.net An isobologram analysis for compound 50 with artesunate confirmed this additive interaction. researchgate.net This finding is significant as it suggests that marinoquinoline derivatives could potentially be used alongside existing treatments to enhance their efficacy and combat resistance. fapesp.br Furthermore, these derivatives have shown effectiveness against strains of P. falciparum that are resistant to common antimalarials like chloroquine, pyrimethamine, and sulfadoxine. fapesp.brunicamp.br

Antiparasitic Activity against Other Protozoan Pathogens

The therapeutic potential of marinoquinolines extends beyond malaria. Investigations have revealed their activity against other protozoan pathogens, highlighting their broad-spectrum antiparasitic capabilities. researchgate.netmdpi.com Natural marinoquinolines were initially evaluated against pathogens causing Chagas disease and tuberculosis, although they showed only weak to moderate activity. fapesp.br

Trypanosoma cruzi (Chagas Disease) Activity Investigations

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue in South America. nih.govacs.orgcnpem.br Research has explored the activity of marinoquinoline derivatives against this parasite. While initial evaluations of natural marinoquinolines showed limited activity, synthetic analogues have been a focus of further investigation. fapesp.brnih.govacs.org Quinoline-based compounds, in general, have been recognized for their potential against T. cruzi. mdpi.com

Toxoplasma gondii (Toxoplasmosis) Activity Research

Toxoplasmosis, caused by the globally prevalent parasite Toxoplasma gondii, can have severe clinical implications, particularly in immunocompromised individuals. researchgate.netmdpi.comresearchgate.netnih.gov Marinoquinolines have recently been identified as a promising class of compounds against this parasite. researchgate.netmdpi.com

Recent studies have been the first to describe the anti-T. gondii activity of marinoquinoline derivatives. researchgate.netmdpi.com A study investigating six marinoquinoline derivatives revealed significant in vitro potential against T. gondii. researchgate.netnih.gov The compounds displayed promising half-maximal effective concentration (EC₅₀) values and selectivity indices. researchgate.netresearchgate.netnih.gov

The following table summarizes the in vitro anti-Toxoplasma gondii activity of select marinoquinoline derivatives:

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| MQ-1 | 1.31 - 3.78 | 4.16 - 30.51 | 3.18 - 20.85 |

Data sourced from a study evaluating six marinoquinoline derivatives. researchgate.netnih.gov

These findings underscore the potential of marinoquinolines as a novel therapeutic avenue for toxoplasmosis, a disease with limited treatment options. researchgate.netmdpi.com The demonstrated activity against both Plasmodium and Toxoplasma parasites, both of which are apicomplexan protozoa, suggests a possible shared mechanism of action. researchgate.net

In vivo Efficacy in Murine Models of Toxoplasmosis

This compound (MQ-1), a notable compound within the marinoquinoline class, has demonstrated significant efficacy in mouse models of both acute and chronic toxoplasmosis, a disease caused by the parasite Toxoplasma gondii. researchgate.netnih.gov These studies highlight its potential as a novel therapeutic agent against this widespread parasitic infection. researchgate.net

In a model of acute toxoplasmosis using Swiss mice infected with the virulent RH strain of T. gondii, oral administration of MQ-1 resulted in a significant reduction of tachyzoites, the rapidly multiplying form of the parasite, in the peritoneal cavity. researchgate.netnih.gov This effect was observed after eight consecutive days of treatment. nih.gov

Furthermore, the efficacy of MQ-1 was assessed in a chronic toxoplasmosis model. researchgate.net C57BL/6 mice, chronically infected with the ME49 strain of T. gondii, were treated orally with MQ-1. researchgate.netnih.gov The treatment led to a significant decrease in the cerebral parasite burden. nih.gov In this chronic model, MQ-1's effectiveness was found to be comparable to that of pyrimethamine, a standard drug used for toxoplasmosis treatment. openagrar.de These findings underscore the promising in vivo anti-T. gondii activity of marinoquinolines. researchgate.netnih.gov

Table 1: Summary of In vivo Efficacy of this compound (MQ-1) in Murine Models of Toxoplasmosis

| Model Type | Mouse Strain | T. gondii Strain | Key Findings | Citations |

|---|---|---|---|---|

| Acute Infection | Swiss mice | RH | Significantly reduced the number of tachyzoites in the peritoneum. | researchgate.net, nih.gov |

| Chronic Infection | C57BL/6 mice | ME49 | Significantly reduced the cerebral parasite burden. | researchgate.net, nih.gov |

Hypothesized Mechanisms of Action against T. gondii

While the precise molecular mechanism of action for marinoquinolines against Toxoplasma gondii has not been fully elucidated, research points towards the targeting of vital parasitic processes. researchgate.netmdpi.com It is hypothesized that these compounds, including this compound, function by targeting enzymes that are crucial for the parasite's survival, offering a strategic path for the development of new treatments. nih.gov Although the specific enzymes have not yet been identified, the potent activity of these compounds suggests an effective and selective mode of action. mdpi.com

Studies on related quinoline (B57606) compounds offer potential avenues for investigation. For instance, the anti-parasitic drug dihydroquinine has been shown to inhibit T. gondii growth by disrupting the parasite's mitochondrial membrane potential, hindering adenosine (B11128) triphosphate (ATP) production, and inducing the generation of reactive oxygen species (ROS). nih.gov Another structurally related compound, this compound, has been identified as an acetylcholinesterase (AChE) inhibitor, a mechanism that is of interest in other therapeutic contexts. nih.gov However, a direct link between AChE inhibition and anti-toxoplasma activity has not been established. Future research is needed to precisely determine the molecular targets of marinoquinolines within T. gondii, which could reveal novel targets for therapeutic intervention. researchgate.netmdpi.com

Broad-Spectrum Antimicrobial Investigations

This compound and its analogues have been evaluated for their antimicrobial properties, generally showing limited potency against a range of bacteria and fungi in initial screenings.

Weak Antibacterial Activity Studies

Studies on this compound and its naturally occurring congeners (Marinoquinolines B-F) have consistently reported weak antibacterial activity. nih.govacs.orgresearchgate.net Screenings against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus demonstrated that high concentrations of these compounds were required to inhibit bacterial growth, with Minimum Inhibitory Concentration (MIC) values exceeding 190 µM. csic.es

In contrast, synthetically derived analogues of marinoquinoline have shown more promise. nih.gov For example, specific derivatives, ZM-9 and ZN-8, exhibited significant antibacterial activity against the plant pathogens Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), respectively. nih.gov The MIC value for ZM-9 against Xoo was 1.56 µg/mL, while ZN-8 inhibited Xac with an MIC of 0.78 µg/mL, both being more effective than the reference control, Thiodiazole copper. nih.gov This suggests that while the natural marinoquinoline scaffold has poor intrinsic antibacterial potency, it serves as a valuable template for developing more powerful antibacterial agents through structural modification. csic.esnih.gov

Table 2: Antibacterial Activity of this compound and Its Derivatives

| Compound | Target Organism | Activity Level | Reported MIC | Citations |

|---|---|---|---|---|

| This compound-F | Escherichia coli, Staphylococcus aureus | Weak | >190 µM | csic.es |

| ZM-9 (Derivative) | Xanthomonas oryzae (Xoo) | Significant | 1.56 µg/mL | nih.gov |

| ZN-8 (Derivative) | Xanthomonas axonopodis pv. citri (Xac) | Significant | 0.78 µg/mL | nih.gov |

Weak Antifungal Activity Studies

Similar to the findings in antibacterial assays, this compound and its related natural compounds have demonstrated only weak antifungal activity. nih.govacs.orgresearchgate.net Initial studies indicated a low potency against various fungal species. nih.govncl.res.in However, other related compounds, such as marinoquinolones A, B, and marinobactoic acid, which were isolated from a marine bacterium, showed antimicrobial activity against filamentous fungi with MIC values ranging from 6.3 to 50 μg/mL. acs.org This indicates that while this compound itself is not a potent antifungal agent, the broader chemical class to which it belongs may contain compounds with more significant activity. acs.org

Anti-proliferative and Cytotoxic Activity in Mammalian Cell Lines (General Research Context)

This compound and its analogues have been assessed for their cytotoxic effects against various mammalian cell lines as part of the broader investigation into their biological activities. researchgate.netnih.govacs.org These studies are crucial for determining the therapeutic potential and selectivity of the compounds. researchgate.netmdpi.com

This compound, along with its natural derivatives Marinoquinolines B-F, exhibited moderate cytotoxicity against four different growing mammalian cell lines, with half-maximal inhibitory concentration (IC50) values in the range of 0.3 to 8.0 μg/mL. nih.govacs.orgresearchgate.net In studies specifically evaluating their potential against Toxoplasma gondii, the cytotoxicity of six marinoquinoline derivatives was tested on human foreskin fibroblast (HFF) cells. researchgate.net The half-maximal cytotoxic concentration (CC50) values for these compounds ranged from 4.16 to 30.51 µM. researchgate.net this compound (MQ-1) was identified as the derivative with the lowest cytotoxicity in this panel. mdpi.com The selectivity index (SI), which is the ratio of a compound's cytotoxicity to its anti-parasitic activity (CC50/EC50), is a key parameter in drug discovery. researchgate.net For the marinoquinoline derivatives tested against T. gondii, the SI values ranged from 3.18 to 20.85, with this compound showing one of the most promising profiles due to its higher SI value. researchgate.net

Table 3: Cytotoxic Activity of this compound and Its Derivatives in Mammalian Cell Lines

| Compound(s) | Cell Line(s) | Measurement | Value Range | Citations |

|---|---|---|---|---|

| This compound-F | Four growing mammalian cell lines | IC50 | 0.3 - 8.0 µg/mL | nih.gov, acs.org, researchgate.net |

| Six Marinoquinoline Derivatives (including MQ-1) | Human Foreskin Fibroblast (HFF) | CC50 | 4.16 - 30.51 µM | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Marinoquinoline Analogues

The development of novel marinoquinoline analogues has been guided by several key design principles aimed at creating a diverse library of compounds for biological screening. A primary strategy involves using the natural 3H-pyrrolo[2,3-c]quinoline core of Marinoquinoline A as a fixed skeleton while systematically modifying the side chain. ncl.res.in This approach is partly inspired by the success of other quinoline-based drugs, such as chloroquine, where modifications to the side chain are known to yield promising results in antimalarial activity. ncl.res.in

To facilitate the creation of these analogues, a diversity-oriented synthetic approach has been employed. ncl.res.in A pivotal method in this strategy is a palladium-catalyzed imine cyclization, which has proven to be a novel and generalizable protocol for synthesizing the rare 3H-pyrrolo[2,3-c]quinoline core. ncl.res.in This has enabled the synthesis of a wide array of analogues by reacting various aliphatic and aromatic amines as partners in the synthetic scheme. ncl.res.in Another design principle that has been explored is the use of a fragment fusion strategy, further expanding the chemical space of the synthesized derivatives. researchgate.net These rational design approaches, often based on initial QSAR analysis, have been fundamental in the search for novel drug candidates. ncl.res.in

Elucidation of Key Structural Features for Enhanced Potency

Through systematic SAR studies, researchers have identified several structural features of the marinoquinoline scaffold that are critical for its biological potency. The foundational 3H-pyrrolo[2,3-c]quinoline nucleus is considered the essential framework for activity. researchgate.netresearchgate.net However, modifications at specific positions on this core have been shown to dramatically influence the compound's efficacy.

The most significant enhancements in activity have been achieved through modifications at the C4 and C7 positions of the marinoquinoline ring system. researchgate.netcsic.es Additionally, 2D-QSAR analyses, specifically Hologram QSAR (HQSAR), have suggested that the presence of a pyrrolic N-H group within the marinoquinoline skeleton is an important feature for activity. researchgate.net These findings have allowed researchers to focus their synthetic efforts on the most promising regions of the molecule to maximize potency.

Impact of Substituent Modifications on Biological Activity

Detailed investigations into substituent modifications have provided clear insights into how specific chemical groups at various positions affect biological activity.

Substitution at the C7-Position: The introduction of a methoxy (B1213986) group at the C7-position of the quinoline (B57606) core has been identified as a key modification for enhancing antimalarial potency. Analogues featuring a 7-methoxy group were found to be between two and eighteen times more active against Plasmodium falciparum than their unsubstituted counterparts. researchgate.net This substitution generally enhanced antibacterial activity in studies against Mycobacterium tuberculosis as well. csic.es

Substitution at the C4-Position: The nature of the substituent at the C4 position plays a major role in determining the biological activity. researchgate.net

Aryl Moieties: HQSAR studies indicated that para-substituted phenyl moieties at this position are important for activity. researchgate.net For antibacterial activity against M. tuberculosis, the p-chlorophenyl group was found to yield favorable results. csic.es

Aliphatic Chains: For antitubercular activity, analogues with an aliphatic chain at the C4-position were also investigated, leading to the discovery of potent inhibitors. csic.es

Optimized Analogue: The most potent antimalarial analogue identified, compound 50 , features a combination of the beneficial 7-methoxy group and a 4-(NHBoc)phenyl substituent at the C4-position, resulting in nanomolar inhibitory concentrations. researchgate.netacs.org

The following table summarizes the impact of key substitutions on the antimalarial activity of marinoquinoline analogues.

| Position | Substituent | Impact on Biological Activity | Reference |

| C7 | Methoxy (-OCH₃) | 2- to 18-fold increase in antimalarial potency compared to unsubstituted analogues. | researchgate.net |

| C4 | para-substituted phenyl | Generally favorable for activity. | researchgate.net |

| C4 | p-chlorophenyl | Favorable for activity against M. tuberculosis. | csic.es |

| C4 | 4-(NHBoc)phenyl | Part of the most potent antimalarial analogue discovered (compound 50 ). | researchgate.netcsic.es |

| Pyrrole (B145914) | N-H group | Considered important for activity based on HQSAR models. | researchgate.net |

Computational Approaches in QSAR Model Development

Computational methods, particularly QSAR modeling, have been instrumental in the rational design of marinoquinoline analogues. ncl.res.in By correlating structural properties with biological activity, these models provide predictive tools to guide the synthesis of more effective compounds.

To better understand the SAR and to guide the design of new derivatives, researchers developed both 2D and 3D-QSAR models. researchgate.netproceedings.science The 2D analysis utilized Hologram QSAR (HQSAR), while the 3D modeling was based on Comparative Molecular Field Analysis (CoMFA). researchgate.net These models were built using a set of synthesized marinoquinoline derivatives with known antiplasmodial activity. researchgate.netacs.org The resulting models were then used to predict the inhibitory activity of virtual compounds, allowing researchers to prioritize the synthesis of analogues with the highest predicted potency and thus accelerate the discovery of novel and more potent inhibitors. researchgate.netacs.orgnih.gov

A critical step in the development of reliable computational models is their validation. The QSAR models for marinoquinoline derivatives were prospectively validated. researchgate.netacs.orgnih.gov This involved using the models to predict the activity of newly designed analogues that had not yet been synthesized. researchgate.net These prioritized compounds were then synthesized and biologically tested. The experimental results confirmed the predictive accuracy of the QSAR models, validating their use in the discovery process. researchgate.netacs.org The successful discovery of compound 50 , the most potent analogue to date, was a direct outcome of this prospectively validated QSAR-driven approach. researchgate.netacs.orgproceedings.science

Predictive Modeling for Novel Analogue Discovery

Selectivity Index (SI) Considerations in Analogue Development

A crucial goal in drug development is to maximize a compound's effect on the target pathogen while minimizing its toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of a compound's cytotoxicity to its biological potency (e.g., CC₅₀/IC₅₀), is a key metric for this purpose. Throughout the development of marinoquinoline analogues, a primary focus was on improving potency while maintaining low cytotoxicity to achieve a high SI. researchgate.netacs.org

The lead antimalarial compound, 50 , demonstrated a remarkably high selectivity, with an SI value greater than 6410. acs.orgnih.gov This indicates that it is over 6400 times more toxic to the P. falciparum parasite than to human cells. In contrast, studies of marinoquinoline derivatives against other pathogens, such as Toxoplasma gondii, yielded compounds with more moderate SI values (ranging from 3.18 to 20.85). mdpi.comresearchgate.net Researchers in that field noted that the application of a rigorous QSAR-driven design strategy, similar to the one used for the antimalarial program, could be instrumental in strategically designing derivatives with improved potency and higher selectivity indices for other therapeutic targets. mdpi.comresearchgate.netnih.gov

Future Perspectives and Research Directions

Exploration of Undiscovered Marinoquinoline Analogues

The natural world remains a vast repository of chemical diversity, and the marine environment, in particular, continues to yield novel molecular structures. mdpi.comresearchgate.net The discovery of Marinoquinolines G, H, and I through innovative cultivation and metabolomics approaches underscores the potential for finding previously uncharacterized analogues. mdpi.com Future research will likely focus on several key strategies to uncover new members of the marinoquinoline family:

Genomic-Guided Discovery: Advances in genome sequencing and bioinformatics allow for the identification of biosynthetic gene clusters (BGCs) responsible for producing natural products. rsc.orgqueensu.ca By mining the genomes of marine bacteria, particularly those related to known producers like Rapidithrix thailandica and Ohtaekwangia kribbensis, researchers can identify putative marinoquinoline BGCs. nih.govrsc.org This genomic information can guide the selection of strains for cultivation and metabolomic analysis, increasing the efficiency of discovering novel analogues. queensu.caresearchgate.net

Innovative Cultivation Techniques: Many marine microorganisms are difficult to culture under standard laboratory conditions, representing a bottleneck in natural product discovery. mdpi.comresearchgate.net The use of specialized techniques, such as co-cultivation with other microbes or the application of chemical elicitors, can induce the expression of otherwise silent BGCs, leading to the production of new marinoquinolines. mdpi.com

Metabolomics and Dereplication: High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with advanced data analysis platforms like molecular networking, are powerful tools for rapidly identifying known compounds (dereplication) and highlighting novel structures in complex extracts. mdpi.comgeomar.de Applying these metabolomic workflows to a broader range of marine bacterial extracts will be crucial for pinpointing undiscovered marinoquinoline analogues.

Advanced Mechanistic Elucidation of Biological Actions

While Marinoquinoline A and its derivatives have demonstrated a range of biological activities, a detailed understanding of their molecular mechanisms is still evolving. Future research will need to move beyond primary screening to a more sophisticated mechanistic investigation.

One of the most promising activities of marinoquinoline derivatives is their anti-parasitic effect. For instance, some analogues have shown potent, fast-acting, dual-stage (blood and liver) activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov The proposed mechanism for some derivatives involves the inhibition of hemozoin biocrystallization, a critical detoxification pathway for the parasite. nih.gov This leads to a buildup of toxic heme, ultimately killing the parasite. nih.gov Similarly, marinoquinoline derivatives have shown activity against Toxoplasma gondii, another apicomplexan parasite, suggesting a potentially conserved mechanism of action against this class of pathogens. mdpi.com

This compound has also been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net This inhibitory action suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's, where acetylcholine levels are depleted. researchgate.net

Future mechanistic studies should employ a combination of biochemical, biophysical, and cell-based assays to:

Precisely identify the binding sites of marinoquinolines on their target proteins (e.g., AChE, parasitic enzymes).

Characterize the kinetics and thermodynamics of these interactions.

Elucidate downstream cellular effects resulting from target engagement.

Rational Design and Synthesis of Next-Generation Marinoquinoline Derivatives

The initial discovery of marinoquinolines has paved the way for the creation of new, more potent, and selective compounds through medicinal chemistry efforts. researchgate.net Rational design, guided by an understanding of structure-activity relationships (SAR), is a cornerstone of this process.

Researchers have successfully synthesized libraries of marinoquinoline analogues and evaluated their biological activities, leading to the identification of key structural features that influence potency. researchgate.net For example, studies on antiplasmodial derivatives revealed that substitutions at the 7-position of the pyrroloquinoline core could dramatically enhance activity. researchgate.net

A powerful tool in this endeavor is the use of quantitative structure-activity relationship (QSAR) models. researchgate.netnih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR can generate predictive models to guide the design of new analogues with improved properties. researchgate.netnih.gov This approach has been successfully used to discover marinoquinoline derivatives with enhanced antiplasmodial potency. researchgate.netnih.gov

Future directions in this area will involve:

Expanding the diversity of the synthetic libraries to explore a wider chemical space.

Refining QSAR and other computational models with more extensive and higher-quality biological data.

Employing structure-based drug design, where the three-dimensional structure of the target protein is used to design complementary ligands.

Integration of Omics Technologies in Target Identification

Identifying the specific molecular targets of a bioactive compound is often a significant challenge in drug discovery. The suite of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, unbiased approach to this problem. nih.govmdpi.com While these technologies have not yet been extensively applied to this compound, their integration represents a critical future research direction.

Proteomics: Techniques like chemical proteomics can be used to identify the direct binding partners of this compound within a cell's proteome. nih.govhelmholtz-hips.de By comparing the protein expression profiles of cells treated with and without the compound, researchers can identify proteins and pathways that are modulated, providing clues to its mechanism of action. nih.gov

Metabolomics: Analyzing the global changes in a cell's metabolite profile upon treatment with this compound can reveal which metabolic pathways are perturbed. metabolomicsworkbench.orgmetabolomicsworkbench.orgmdpi-res.com This can help to functionally annotate the compound's effects and identify its ultimate biological targets.

Genomics and Transcriptomics: These approaches can identify genes whose expression levels change in response to the compound, further illuminating the affected cellular pathways. mdpi.com Genomic-guided methods can also link natural product structures to their biosynthetic gene clusters, aiding in the discovery of new analogues. queensu.ca

By integrating data from these different omics levels, researchers can build a comprehensive picture of how this compound interacts with biological systems, leading to a more robust identification of its molecular targets and a deeper understanding of its polypharmacology. mdpi.com

Addressing Challenges in Synthetic Accessibility and Scalability for Research

A significant hurdle in the study and development of many natural products is the difficulty in obtaining sufficient quantities of the compound. The original isolation from natural sources often provides only small amounts, and total synthesis can be lengthy and inefficient.

Early synthetic routes to this compound and its core structure were often challenging. However, recent breakthroughs have led to more efficient and safer synthetic strategies. For example, a novel method involving the radical-mediated cyclization of aryl isocyanides has enabled the total synthesis of this compound in just five steps from commercially available materials. This approach avoids the use of toxic reagents like organotin hydrides, which were common in earlier radical chemistry. researchgate.net Another advancement is the development of palladium-catalyzed methods for constructing the quinoline (B57606) core. nih.gov

Despite this progress, challenges remain, particularly in scaling up these syntheses to produce the gram-scale quantities needed for extensive preclinical and clinical evaluation. Future research in synthetic chemistry should focus on:

Developing even more concise and high-yielding synthetic routes.

Optimizing reaction conditions for large-scale production.

Designing modular synthetic strategies that allow for the easy diversification of the marinoquinoline scaffold to generate a wide range of analogues for SAR studies. researchgate.netontosight.ai

Broader Applications in Drug Discovery and Chemical Biology Research

The diverse biological activities of this compound and its derivatives suggest that their potential extends beyond a single therapeutic area. ontosight.aiontosight.ai The pyrroloquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. researchgate.net

The established activities of marinoquinolines position them as promising starting points for drug discovery programs in several areas:

Infectious Diseases: Potent activity against Plasmodium and Toxoplasma highlights their potential as broad-spectrum anti-parasitic agents. researchgate.netmdpi.com Antibacterial properties have also been noted, suggesting they could be developed into new antibiotics. ontosight.ai

Oncology: Cytotoxic effects against various cancer cell lines indicate a potential for development as anticancer therapeutics. ontosight.aiontosight.ai

Neurodegenerative Disorders: The inhibition of acetylcholinesterase makes this compound a lead compound for the development of treatments for Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. researchgate.net

Beyond direct therapeutic applications, marinoquinolines can serve as valuable chemical probes in chemical biology. These small molecules can be used to perturb and study specific biological pathways and proteins, helping to unravel complex cellular processes. rsc.org Their defined mechanisms, such as the inhibition of AChE or hemozoin polymerization, make them useful tools for validating these processes as drug targets.

Q & A

Q. What are the key structural features of Marinoquinoline A, and how do they influence its synthesis?

this compound contains a pyrrolo[1,2-a]quinoxaline core with methyl substituents critical to its bioactivity. The synthesis involves radical-mediated methylation of aryl isocyanides under controlled conditions, where the regioselectivity of methyl radical addition determines the formation of mono- or bis-methylated derivatives. Structural characterization via NMR and mass spectrometry confirms the positions of methyl groups, which impact solubility and reactivity .

Q. What experimental parameters are critical for reproducing the synthesis of this compound?

Reproducibility requires precise control of:

- Reaction temperature (affects radical stability and reaction kinetics).

- Radical initiators (e.g., peroxide type and concentration).

- Purification methods (chromatographic techniques to isolate isomers). Detailed protocols, including equipment specifications (e.g., Schlenk lines for inert atmospheres), must be documented to enable replication .

| Parameter | Role in Synthesis | Example Values |

|---|---|---|

| Temperature | Controls radical lifetime | 60–80°C |

| Initiator | Generates methyl radicals | DTBP (di-tert-butyl peroxide) |

| Solvent | Affects reaction homogeneity | Toluene or DMF |

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

How should researchers formulate a focused research question for studying this compound's bioactivity?

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

Q. What are the minimum reporting standards for experimental methods in this compound studies?

Include:

- Reagent sources and purity (e.g., Sigma-Aldrich, ≥98%).

- Instrument calibration (e.g., NMR spectrometer frequency).

- Statistical methods (e.g., ANOVA for yield comparisons). Omission of such details risks irreproducibility and manuscript rejection .

Advanced Questions

Q. How can researchers address inconsistencies in reaction yields during this compound synthesis?

Systematic Design of Experiments (DoE) identifies critical variables:

Q. What computational strategies elucidate the reaction mechanism of methyl radical addition in this compound synthesis?

Q. How should meta-analyses address heterogeneity in pharmacological data for this compound?

Use I² and H statistics to quantify heterogeneity:

Q. What strategies improve the catalytic efficiency of this compound derivatives?

Q. How can researchers integrate multi-omics data to study this compound's mode of action?

Combine:

- Transcriptomics : Identifies gene expression changes.

- Metabolomics : Tracks pathway perturbations.

- Chemoproteomics : Maps target engagement.

Use pathway enrichment analysis (e.g., KEGG) to prioritize hypotheses .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.